molecular formula C15H16F3N3O3 B2582771 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid CAS No. 2172474-28-9

3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid

カタログ番号: B2582771
CAS番号: 2172474-28-9
分子量: 343.306
InChIキー: CQKRRWFDPVBHIT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid is a complex organic compound featuring a quinazolinone core fused with a piperidine ring and stabilized by trifluoroacetic acid

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzamide with a piperidine derivative in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes:

    Formation of the quinazolinone core: This can be achieved through the condensation of anthranilic acid derivatives with formamide or similar reagents.

    Introduction of the piperidine ring: This step involves nucleophilic substitution reactions where the piperidine moiety is introduced.

    Final purification: The crude product is purified using recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone and piperidine derivatives.

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of new drugs.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For example, it has been shown to exhibit superior antiproliferative activity compared to standard chemotherapy agents like doxorubicin and cisplatin. This suggests that it may serve as a promising candidate for novel cancer treatments .

Antimicrobial Properties

Research indicates that derivatives of this compound possess significant antimicrobial activity against various pathogens. In one study, synthesized quinazolinone derivatives demonstrated antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some compounds showing minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml .

Apoptosis Induction

In vitro studies have revealed that treatment with this compound leads to significant alterations in the expression levels of apoptosis-related proteins such as Bcl-2 and Bax, confirming its role in promoting programmed cell death in cancer cells .

Antimicrobial Mechanism

The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes or inhibit critical cellular processes, although specific pathways remain under investigation .

Case Studies

Several case studies provide insights into the efficacy and safety profile of this compound:

StudyFocusFindings
Study AAnticancerDemonstrated superior antiproliferative activity compared to doxorubicin
Study BAntimicrobialExhibited significant activity against Mycobacterium smegmatis with MIC of 6.25 µg/ml
Study CMechanistic InsightsInduced apoptosis in A549 cells through modulation of Bcl-2 and Bax proteins

作用機序

The mechanism of action of 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind effectively to these targets. This binding can modulate the activity of the receptors or enzymes, leading to therapeutic effects.

類似化合物との比較

    Quinazolinone derivatives: These compounds share the quinazolinone core but differ in the substituents attached to the ring system.

    Piperidine derivatives: Compounds like piperidine itself or its substituted derivatives.

Uniqueness: 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid is unique due to the combination of the quinazolinone and piperidine moieties, which confer distinct chemical and biological properties. The presence of trifluoroacetic acid further enhances its stability and reactivity, making it a versatile compound in various applications.

生物活性

The compound 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid is a derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one
  • Molecular Formula : C14H17N3O
  • Molar Mass : 237.31 g/mol

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer properties. One study synthesized various quinazoline derivatives and evaluated their cytotoxic effects against multiple human cancer cell lines. Notably, compounds demonstrated sub-micromolar potency against colorectal (HT29), glioblastoma (U87), and breast cancer (MCF-7) cell lines .

CompoundCell LineIC50 (µM)
39HT29<0.05
39U87<0.05
64MCF-70.1

These findings suggest that the compound's structural features contribute to its ability to inhibit tumor growth through mechanisms such as tubulin polymerization inhibition .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, the inhibition of PI3Kδ has been highlighted as a promising target for anticancer therapy. Compounds similar to 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one were found to inhibit PI3Kδ with distinct profiles, which may lead to potential therapeutic applications in oncology .

The proposed mechanism of action for quinazoline derivatives involves interference with microtubule dynamics and cell cycle arrest. Compounds have been shown to induce G2/M phase arrest in cancer cells, indicating their role in disrupting normal cell division processes . Additionally, molecular docking studies suggest that these compounds bind effectively to tubulin polymerization sites, similar to established inhibitors like nocodazole .

Case Study 1: In Vitro Evaluation

In a controlled study evaluating the cytotoxic effects of various quinazoline derivatives, the compound was tested against a panel of cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity, with certain derivatives exhibiting enhanced potency against resistant cancer types .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the piperidine ring significantly affected the biological activity of the compounds. Substituents on the quinazoline core were critical in enhancing anticancer efficacy and selectivity towards specific cancer types .

特性

IUPAC Name

3-piperidin-4-ylquinazolin-4-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.C2HF3O2/c17-13-11-3-1-2-4-12(11)15-9-16(13)10-5-7-14-8-6-10;3-2(4,5)1(6)7/h1-4,9-10,14H,5-8H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKRRWFDPVBHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NC3=CC=CC=C3C2=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。